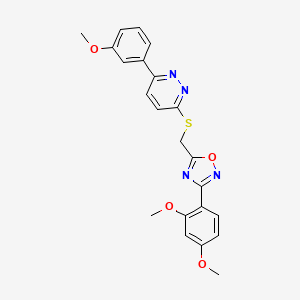![molecular formula C11H12ClN3O B2963886 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956230-20-9](/img/structure/B2963886.png)
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.68 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (NH2), a pyrazole ring, a chlorophenyl group, and a hydroxyl group (OH) attached to an ethane backbone .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Antimicrobial and Anticancer Activity
A study on novel pyrazole derivatives, including structures related to 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol, revealed their potential as antimicrobial and anticancer agents. The synthesized compounds showed significant activity against various microbial strains and exhibited higher anticancer activity compared to a reference drug in some cases (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Molecular Docking and Inhibition Activity
Research including the analysis of compounds similar to this compound demonstrated their interaction with kinesin spindle protein (KSP), indicating potential inhibition activity against KSP with a binding affinity value of -6.7 kcal/mol. This suggests that such compounds might exhibit inhibitory activity against KSP, which is relevant for cancer treatment strategies (S. ShanaParveen et al., 2016).
Synthesis and Structural Characterization
A study focused on the synthesis and single crystal X-ray diffraction of a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, related to the chemical structure , provided insights into the crystallization and molecular structure of such compounds. This research could aid in the development of new materials with potential applications in various fields (N. Sharma et al., 2014).
Corrosion Inhibition Performance
A study on thiazole and thiadiazole derivatives, including structures analogous to this compound, evaluated their corrosion inhibition performance on iron metal. Theoretical data from density functional theory (DFT) calculations and molecular dynamics simulations suggested these compounds as effective corrosion inhibitors, which could be relevant for protecting metals in industrial applications (S. Kaya et al., 2016).
Antitubercular Agents
Compounds containing the pyrazole moiety were synthesized and evaluated for their antitubercular activity. This research suggests the potential use of pyrazole derivatives as antitubercular agents, contributing to the fight against tuberculosis (D. Bhoot, R. Khunt, & H. Parekh, 2011).
Properties
IUPAC Name |
2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFIKCYZCLASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one](/img/structure/B2963803.png)
![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)
![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)
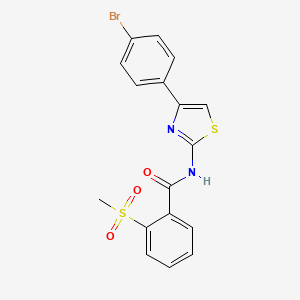
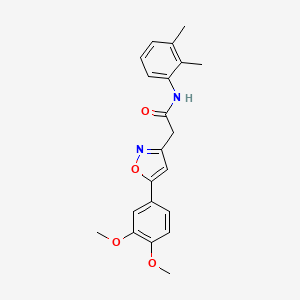
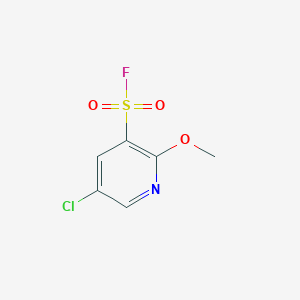

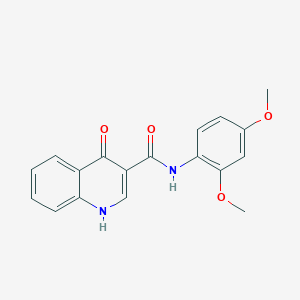

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)

![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)
![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)
